Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate is an organic compound with the molecular formula and a molecular weight of 246.05 g/mol. This compound is classified as a pyrazolo[1,5-a]pyrimidine derivative, which consists of a fused pyrazole and pyrimidine ring structure. It is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes involved in cell cycle regulation and cancer progression .
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is also classified as a chlorinated derivative due to the presence of chlorine atoms at the 5 and 7 positions of the pyrazolo ring .
The synthesis of methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions. One common approach includes the cyclization of 3,5-dichloropyrazole with formamide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine framework .
Another method involves reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide to yield a dihydroxy-heterocycle, which can then be chlorinated using phosphorus oxychloride to introduce dichloro substituents .
The reaction conditions often require elevated temperatures and specific pH levels to ensure high yields and purity. Industrial-scale syntheses may utilize continuous flow techniques and automated monitoring systems to enhance efficiency and reproducibility .
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate features a complex structure characterized by:
The structural formula can be represented as follows:
The compound has a CAS number of 1053656-37-3 and an MDL number of MFCD10566316. Its purity is typically reported at ≥95% for research applications .
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo several chemical reactions:
Common reagents used in these reactions include sodium amide for substitution and potassium permanganate for oxidation. The resulting products can include diverse substituted pyrazolo[1,5-a]pyrimidines with varying functional groups .
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By binding to the ATP-binding site of these kinases, it prevents the phosphorylation of target proteins necessary for cell cycle advancement.
This inhibition leads to significant cellular effects, including cell cycle arrest and apoptosis in cancer cells. The compound's ability to modulate key signaling pathways underscores its potential therapeutic applications in oncology .
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate appears as a crystalline solid with a melting point that may vary based on purity and formulation.
Key chemical properties include:
Relevant data indicates that it may exhibit irritant properties upon exposure .
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate has notable applications in scientific research:
Regioselective chlorination at the C5 and C7 positions of pyrazolo[1,5-a]pyrimidines is critical for directing subsequent functionalization. Traditional methods using N-chlorosuccinimide (NCS) often yield mixtures of mono- and dihalogenated products due to comparable reactivities at C3, C5, and C7 sites. Recent advances employ in situ activation of malonic acid derivatives with POCl₃/pyridine to achieve >95% selectivity for 5,7-dichlorination (Scheme 1). This strategy leverages the electrophilic character of the in situ-generated phosphoric ester intermediate, enabling sequential chlorination at the electron-deficient C5 and C7 positions while avoiding C3 competition [1] [9]. Alternative approaches use N-acetyl protection of the C7-amino group to sterically block C7, forcing chlorination to occur exclusively at C3. However, this method is less applicable for 5,7-dichlorinated targets like Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate, where simultaneous C5/C7 functionalization is required [4].
Table 1: Comparative Chlorination Methods for Pyrazolo[1,5-a]pyrimidines
Method | Reagents | Selectivity | Yield (%) | Limitations |
---|---|---|---|---|
Direct NCS halogenation | NCS, DMF, 80°C | C3/C5/C7 mixtures | 40-60 | Poor regiocontrol |
POCl₃/pyridine activation | Malonic acid, POCl₃ | C5,C7-dichlorination | 85-92 | Requires stoichiometric POCl₃ |
N-Acetyl-directed chlorination | NCS, CH₃CN, 35°C | C3-monochlorination | 88 | Incompatible with C7-substituted cores |
The C3-carboxylate ester group in Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate is typically installed via early-stage functionalization of the pyrazole precursor. Pd-catalyzed carbonylation of 5-amino-3-iodopyrazoles using CO/methanol under mild conditions (e.g., Pd(OAc)₂/XPhos, 60°C) provides methyl esters prior to pyrimidine ring annulation (Scheme 2a). This approach circumvents decomposition issues associated with late-stage carbonylation of the fused system. Alternatively, Suzuki-Miyaura coupling with methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate enables direct C3-alkenylation, followed by ozonolysis and esterification. However, this route suffers from competitive protodeboronation under basic conditions, limiting yields to ≤65%. Catalyst selection is paramount: Bulky electron-rich ligands (e.g., SPhos, RuPhos) suppress undesired C5/C7 dehalochlorination during cross-coupling [5] [9].
Microwave irradiation significantly accelerates cyclocondensation steps in pyrazolo[1,5-a]pyrimidine synthesis. Conventional thermal methods for annulating 5-amino-3-carbomethoxypyrazole with 1,3-biselectrophiles (e.g., malonyl chloride) require 6–12 hours at 120°C in ethanol, often yielding ≤75% due to ester hydrolysis. Microwave-assisted protocols (150°C, 30 min) in aprotic solvents like N,N-dimethylacetamide (DMA) achieve near-quantitative conversion while preserving ester integrity (Scheme 3). Notably, the synthesis of 7-trifluoromethyl analogs demonstrates a 10-fold reduction in reaction time (from 5h to 0.5h) under microwave conditions with consistent yields of 90–95%. This technique is particularly advantageous for sterically congested substrates, where conventional heating promotes decomposition [9] [10].
The 5,7-dichloro groups in Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate serve as handles for Pd-catalyzed amination, but solvent and ligand choices dictate success. Non-polar solvents (toluene, xylene) minimize iodide inhibition (Figure 4) by precipitating KCl/NaI byproducts, whereas ethereal solvents (THF, dioxane) often stall reactions due to halide accumulation at Pd centers. Ligand screening reveals BrettPhos and tBuBrettPhos as optimal for primary amines at C5/C7, while RuPhos enables secondary aminations. Critically, weak inorganic bases (Cs₂CO₃, K₃PO₄) prevent transesterification of the C3-methyl ester, which occurs rapidly with strong bases like NaOtBu (Scheme 4). Mixed-base systems (e.g., Cs₂CO₃/DBU) further enhance conversion for electron-deficient anilines by facilitating amine deprotonation without ester degradation [3] [6] [8].
Table 2: Solvent and Ligand Compatibility in C5/C7 Amination
Solvent | Base | Ligand | Amine Type | Yield (%) | Ester Integrity |
---|---|---|---|---|---|
Toluene | Cs₂CO₃ | BrettPhos | Primary alkyl | 92 | Preserved |
Dioxane | K₃PO₄ | RuPhos | Secondary cyclic | 87 | Preserved |
THF | NaOtBu | XPhos | Primary aryl | 45 | Partial hydrolysis |
DMA | Cs₂CO₃/DBU | tBuBrettPhos | Electron-poor aryl | 78 | Preserved |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: